2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate typically involves the reaction of quinoline-8-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The quinolinyl moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolinylcarbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .
Scientific Research Applications
2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The quinolinyl moiety can interact with various enzymes and receptors, modulating their activities and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate: This compound has a similar structure but with the quinolinyl group attached at the 2-position instead of the 8-position.
2,2,2-trifluoroethyl N-(quinolin-4-yl)carbamate: Another similar compound with the quinolinyl group attached at the 4-position.
Uniqueness
2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate is unique due to the specific positioning of the quinolinyl group at the 8-position, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to its analogs .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-quinolin-8-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-1-3-8-4-2-6-16-10(8)9/h1-6H,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMLTHMRWDLCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)OCC(F)(F)F)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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